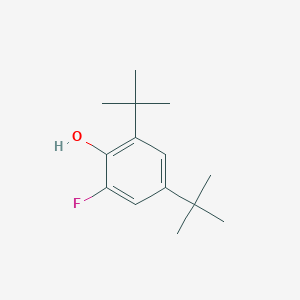

2,4-Di-tert-butyl-6-fluorophenol

Description

2,4-Di-tert-butyl-6-fluorophenol is a fluorinated phenolic compound characterized by two tert-butyl groups at the 2- and 4-positions and a fluorine atom at the 6-position of the benzene ring. The tert-butyl groups confer significant steric hindrance, while the fluorine substituent introduces electronic effects due to its high electronegativity. Such structural features are commonly associated with enhanced stability and antioxidant properties, making this compound of interest in materials science and industrial chemistry.

Properties

CAS No. |

78231-86-4 |

|---|---|

Molecular Formula |

C14H21FO |

Molecular Weight |

224.31 g/mol |

IUPAC Name |

2,4-ditert-butyl-6-fluorophenol |

InChI |

InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |

InChI Key |

ADKOSZBITWLREI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)F)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-fluorophenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an aluminum phenoxide catalyst at a temperature range of 100° to 110°C . The fluorination step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of 2,4-Di-tert-butyl-6-fluorophenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,4-Di-tert-butyl-6-fluorophenol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.

Industry: It is used as an additive in polymers and plastics to enhance their stability and durability.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-fluorophenol involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production . Additionally, it can inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with 2,4-Di-tert-butyl-6-fluorophenol:

2.2 Substituent Effects on Physicochemical Properties

- Electronic Effects: Fluorine’s electronegativity increases the acidity of the phenolic -OH group compared to non-fluorinated analogs like 6-di-tert-butylphenol. This could influence reactivity in hydrogen-bonding or catalytic processes.

- Lipophilicity : Fluorine and tert-butyl groups collectively enhance lipophilicity, improving membrane permeability in biological systems compared to compounds like 2,4-difluoroanisole .

Key Research Findings and Data

*Estimated based on substituent effects.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Di-tert-butyl-6-fluorophenol in laboratory settings?

A common approach involves fluorination of pre-functionalized phenolic precursors. For example, introducing fluorine via electrophilic aromatic substitution under controlled conditions (e.g., using HF or fluorinating agents like Selectfluor®). Steric hindrance from the tert-butyl groups necessitates optimized reaction parameters, such as elevated temperatures or Lewis acid catalysts, to improve regioselectivity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Structural validation should employ X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy.

Q. How can researchers characterize the purity and structural integrity of 2,4-Di-tert-butyl-6-fluorophenol using spectroscopic methods?

- Mass Spectrometry (MS): Compare experimental spectra with NIST reference data (e.g., molecular ion peaks and fragmentation patterns) .

- Nuclear Magnetic Resonance (NMR): Analyze ¹⁹F NMR for fluorine environment and ¹H/¹³C NMR for tert-butyl group symmetry and aromatic proton coupling.

- Infrared (IR) Spectroscopy: Identify O–H stretching (broad ~3200 cm⁻¹) and C–F vibrations (1000–1100 cm⁻¹) .

Cross-referencing these methods ensures accurate structural confirmation.

Advanced Research Questions

Q. What experimental strategies can mitigate steric hindrance effects during the functionalization of 2,4-Di-tert-butyl-6-fluorophenol?

The bulky tert-butyl groups limit accessibility to the aromatic ring. Strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility and stabilize transition states.

- Catalysis: Employ bulky ligands or organometallic catalysts to direct reactions to the less hindered para-fluorine position.

- Temperature Control: Higher temperatures (80–120°C) can overcome kinetic barriers but may require inert atmospheres to prevent decomposition .

Steric effects should also be computationally modeled (e.g., DFT calculations) to predict reaction pathways .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., melting point, stability) across studies?

- Data Cross-Validation: Replicate measurements using standardized protocols (e.g., DSC for melting points, TGA for thermal stability) .

- Sample Purity: Ensure purity via HPLC or GC-MS, as impurities can skew results .

- Contextual Analysis: Review experimental conditions (e.g., humidity, crystallization solvents) that may explain discrepancies. For example, polymorphism in crystallized samples can alter melting points .

Contradictions in environmental or toxicity data require adherence to harmonized OECD guidelines for reproducibility .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 2,4-Di-tert-butyl-6-fluorophenol?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions to assess aggregation behavior influenced by tert-butyl groups.

- Quantitative Structure-Property Relationship (QSPR): Corrogate experimental data (e.g., logP, pKa) with substituent electronic parameters .

Validate models against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.